molecular formula C94H156N6 B14341214 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} CAS No. 104499-81-2

N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}

Cat. No.: B14341214
CAS No.: 104499-81-2
M. Wt: 1370.3 g/mol
InChI Key: HEHGQKHCYAGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two N1-[4-(dioctylamino)phenyl] groups, each further substituted with N4,N~4~-dioctylbenzene-1,4-diamine moieties. The presence of multiple aromatic rings and long alkyl chains contributes to its distinctive chemical behavior and potential utility in advanced materials and chemical research.

Preparation Methods

The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the central 1,4-phenylene core: This can be achieved through the coupling of suitable aromatic precursors under controlled conditions.

    Attachment of N1-[4-(dioctylamino)phenyl] groups:

    Substitution with N4,N~4~-dioctylbenzene-1,4-diamine: The final step involves the attachment of dioctylbenzene-1,4-diamine groups to complete the synthesis.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and dendrimers.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug delivery systems and bioimaging agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and alkyl chains enable it to bind to hydrophobic pockets in proteins and other macromolecules, potentially altering their function. Additionally, its electron-rich structure allows it to participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} can be compared with similar compounds, such as:

The uniqueness of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} lies in its combination of long alkyl chains and aromatic rings, which confer specific solubility, stability, and reactivity characteristics.

Properties

CAS No.

104499-81-2

Molecular Formula

C94H156N6

Molecular Weight

1370.3 g/mol

IUPAC Name

4-N-[4-[4-(dioctylamino)-N-[4-(dioctylamino)phenyl]anilino]phenyl]-4-N-[4-(dioctylamino)phenyl]-1-N,1-N-dioctylbenzene-1,4-diamine

InChI

InChI=1S/C94H156N6/c1-9-17-25-33-41-49-77-95(78-50-42-34-26-18-10-2)85-57-65-89(66-58-85)99(90-67-59-86(60-68-90)96(79-51-43-35-27-19-11-3)80-52-44-36-28-20-12-4)93-73-75-94(76-74-93)100(91-69-61-87(62-70-91)97(81-53-45-37-29-21-13-5)82-54-46-38-30-22-14-6)92-71-63-88(64-72-92)98(83-55-47-39-31-23-15-7)84-56-48-40-32-24-16-8/h57-76H,9-56,77-84H2,1-8H3

InChI Key

HEHGQKHCYAGZMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCCCCC)CCCCCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCCCCC)CCCCCCCC)C5=CC=C(C=C5)N(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.